molecular formula C20H21ClN4O2 B303619 2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303619
M. Wt: 384.9 g/mol
InChI Key: ZSGQMKQIYRYNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound 1" in scientific literature. The purpose of

Scientific Research Applications

Compound 1 has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that compound 1 has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that compound 1 may work by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death).
In addition to cancer research, compound 1 has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that compound 1 has neuroprotective effects and may help to prevent the degeneration of neurons in the brain. It has also been suggested that compound 1 may have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases, such as arthritis and cardiovascular disease.

Mechanism of Action

The exact mechanism of action of compound 1 is not yet fully understood. However, studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. It has also been suggested that compound 1 may interact with DNA and RNA, which could contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
Studies have shown that compound 1 has a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been suggested that compound 1 may have anti-microbial activity, which could make it useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound 1 in lab experiments is its high purity and stability. This makes it easy to work with and ensures that results are reliable and reproducible. However, one limitation of using compound 1 is its relatively high cost, which may make it less accessible for some researchers. In addition, the exact mechanism of action of compound 1 is not yet fully understood, which could make it challenging to design experiments that target specific pathways or processes.

Future Directions

There are a number of future directions for research on compound 1. One area of focus could be on further elucidating its mechanism of action, which could help to identify new targets for drug development. In addition, studies could be conducted to investigate the potential use of compound 1 in combination with other drugs or therapies, which could enhance its effectiveness and reduce side effects. Finally, research could be conducted to investigate the potential use of compound 1 in the treatment of other diseases, such as infectious diseases and autoimmune disorders.

Synthesis Methods

The synthesis of compound 1 involves a multi-step process that includes the reaction of 3-chloroaniline with morpholine, followed by the reaction of the resulting product with 2-cyanoacetamide. The final product is obtained after several purification steps and has a purity of over 95%. The synthesis method has been optimized to produce large quantities of compound 1 with high purity, making it suitable for use in scientific research.

properties

Product Name

2-Amino-4-(3-chlorophenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-1-morpholin-4-yl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H21ClN4O2/c21-14-4-1-3-13(11-14)18-15(12-22)20(23)25(24-7-9-27-10-8-24)16-5-2-6-17(26)19(16)18/h1,3-4,11,18H,2,5-10,23H2

InChI Key

ZSGQMKQIYRYNQJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1

Origin of Product

United States

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